molecular formula C19H22N2O2 B557202 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate CAS No. 117048-49-4

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate

Cat. No.: B557202
CAS No.: 117048-49-4
M. Wt: 310.4 g/mol
InChI Key: GUERCAXBAHLNFO-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C₁₉H₂₂N₂O₂. It is commonly used in organic synthesis and biochemical research. This compound is known for its role as a protecting group for amines in peptide synthesis, where it helps to prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-aminobutyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate involves its role as a protecting group. It forms a stable bond with the amine group, preventing it from participating in unwanted reactions. This stability is crucial during the synthesis of complex molecules, such as peptides, where selective reactions are necessary .

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(4-aminobenzyl)carbamate
  • 9H-fluoren-9-ylmethyl N-(4-aminopentyl)carbamate

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate offers unique advantages in terms of stability and ease of removal after the synthesis process. Its specific structure allows for efficient protection of amine groups without interfering with other functional groups in the molecule .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERCAXBAHLNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383196
Record name 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117048-49-4
Record name 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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